Cas no 177716-59-5 (Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl])

Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] structure
177716-59-5 structure
Nome del prodotto:Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
Numero CAS:177716-59-5
MF:C21H23ClFNO2
MW:375.864228487015
MDL:MFCD03458070
CID:112693
PubChem ID:24878898

Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Proprietà chimiche e fisiche

Nomi e identificatori

    • Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
    • MDMO-PPV
    • MODO-PPV
    • Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene]
    • Poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene]
    • Regular- MDMO-PPV
    • MDMO-PPV light-emitting polymer
    • Poly[2-methoxy-5-(3,7-dimethyoctyoxyl)-1,4-phenylenevinylene]
    • Poly[2-methoxy-5-(3,7-dimethyloctyloxy) phenylenevinylene-1,4-diyl]
    • Poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene],MDMO-PPV
    • UNII-J6292F8L3D
    • Halopidol
    • Biomol-NT_000035
    • 4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidyl)-1-(4-fluorophenyl)-butan-1-one
    • 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)butan-1-one
    • GTPL86
    • 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
    • 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
    • HALOPERIDOL (EP MONOGRAPH)
    • cMAP_000037
    • CAS-52-86-8
    • HALOPERIDOL (USP IMPURITY)
    • Haloperidol for peak identification
    • BH166165
    • BCP33202
    • FT-0669101
    • Z1590789254
    • FT-0697842
    • PS14 - Haloperidol
    • HMS2234P08
    • NCGC00015500-15
    • C21H23ClFNO2
    • S1920
    • .gamma.-[4-(p-Chlorphenyl)-4-hydroxpiperidino]-p-fluorbutyrophenone
    • Eukystol
    • NSC615296
    • Spectrum2_001268
    • KBio3_002869
    • CCG-36042
    • gamma-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorbutyrophenone
    • NCGC00023875-04
    • NCGC00023875-05
    • Sernel
    • HALOPERIDOL [USP IMPURITY]
    • HALOPERIDOL [WHO-IP]
    • NSC170973
    • 4-[4-(p-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
    • Duraperidol
    • R 1625
    • HALOPERIDOL [MART.]
    • Oprea1_509923
    • BIDD:GT0128
    • 1-(3-p-Fluorobenzoylpropyl)-4-p-chlorophenyl-4-hydroxypiperidine
    • BRN 0331267
    • Epoxy resins
    • Butyrophenone, 4'-fluoro-4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-
    • HALOPERIDOL DECANOATE IMPURITY G [EP IMPURITY]
    • Serenase
    • Picroside-III
    • HALOPERIDOL [EP MONOGRAPH]
    • VU0239704-10
    • HALOPERIDOL [HSDB]
    • SR-01000003076-8
    • NCGC00254503-01
    • CCG-39111
    • Sernas
    • Haloperidol [USAN:USP:INN:BAN:JAN]
    • 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4'-fluorobutyrophenone
    • Peluces
    • Dozic
    • gamma-(4-(p-Chlorophenyl)-4-hydroxpiperidino)-p-fluorbutyrophenone
    • NCGC00015500-07
    • Butyrophenone, 4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-4'-fluoro-
    • LNEPOXFFQSENCJ-UHFFFAOYSA-
    • VESALIUM COMPONENT HALOPERIDOL
    • 4'-Fluoro-4-(4-hydroxy-4-p-chlorophenylpiperidino)butyrophenone
    • HALOPERIDOL [USP MONOGRAPH]
    • W-105791
    • N05AD01
    • HALOPERIDOL (USP-RS)
    • KBio2_007526
    • KBio2_004958
    • NCGC00015500-32
    • NCGC00023875-07
    • A899749
    • SR-01000003076-2
    • Haloperidol, European Pharmacopoeia (EP) Reference Standard
    • Haloperidol, United States Pharmacopeia (USP) Reference Standard
    • Halol
    • KBioSS_002395
    • KBio1_000654
    • SCHEMBL8264
    • SPBio_002069
    • BRD-K67783091-003-03-6
    • BRD-K67783091-001-05-5
    • Aloperidin
    • Galoperidol
    • 4-(4-(para-Chlorophenyl)-4-hydroxypiperidino)-4'-fluorobutyrophenone
    • Prestwick3_000115
    • BSPBio_002096
    • 4-(4-Hydroxy-4'-chloro-4-phenylpiperidino)-4'-fluorobutyrophenone
    • NSC-757054
    • EU-0100583
    • NINDS_000654
    • 1-Butanone, 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-
    • Haldol Solutab
    • Serenace
    • Haloperidol decanoate impurity, haloperidol-
    • NCGC00015500-24
    • Haloperidol for system suitability, European Pharmacopoeia (EP) Reference Standard
    • Halosten
    • Tox21_110162
    • NCGC00023875-09
    • gamma-[4-(p-chlorophenyl)-4-hydroxypiperidino]-p-fluorobutyrophenone
    • SW196557-4
    • 4-(4-HYDROXY-4'-CHLORO-4-PHENYLPIPERIDINO)-4'-FLUORBUTYROPHENONE
    • NCGC00015500-03
    • 177716-59-5
    • SPBio_001236
    • HALOPERIDOL (MART.)
    • NCGC00015500-01
    • NCGC00015500-14
    • NCGC00023875-08
    • Spectrum5_000788
    • Haloperidol for peak identification, European Pharmacopoeia (EP) Reference Standard
    • gamma-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorobutyrophenone
    • Tocris-0931
    • IDI1_000654
    • CCRIS 1630
    • AB00052008_23
    • KBio3_001316
    • NS00010402
    • HALOPERIDOL [VANDF]
    • Prestwick1_000115
    • DB00502
    • HMS2091J09
    • Halopal
    • Haloperidol, powder
    • Spectrum4_000570
    • NCGC00015500-12
    • 4-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone
    • HALOPERIDOL [INN]
    • Pekuces
    • WLN: T6NTJ A3VR DF& DQ DR DG
    • MLS000028450
    • Spectrum3_000448
    • HALOPERIDOL [ORANGE BOOK]
    • DTXSID4034150
    • Haldol
    • HALOPERIDOL [USAN]
    • SBI-0050565.P004
    • NSC 170973
    • HALOPERIDOL [USP-RS]
    • KBio2_001341
    • AB00052008
    • 52-86-8
    • 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-1-(4-fluoro-phenyl)-butan-1-one;propionate(HCl)
    • HMS3370H11
    • LP00583
    • MRF-0000027
    • McM-JR-1625
    • AB00052008_24
    • SMR000058303
    • Halidol
    • HMS2089M15
    • HMS3657I13
    • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
    • KBio2_006477
    • Sigaperidol
    • EINECS 200-155-6
    • Haloperidol (JP17/USP/INN)
    • KBioGR_002390
    • Halopoidol
    • Pernox
    • KBioGR_000980
    • HALOPERIDOL DECANOATE IMPURITY, HALOPERIDOL- [USP IMPURITY]
    • DTXCID2014150
    • Haldol (TN)
    • SPECTRUM1500325
    • BPBio1_001231
    • AC250
    • Serenelfi
    • Haloperidol (Haldol)
    • Linton
    • NCGC00015500-13
    • 4'-Fluoro-4-(4-hydroxy-4-(4'-chlorophenyl)piperidino)butyrophenone
    • SY052276
    • McN-JR-1625
    • HALOPERIDOL [MI]
    • HALOPERIDOL [WHO-DD]
    • NCGC00015500-04
    • NSC 615296
    • Aloperidon
    • Fortunan
    • Aloperidolo [Italian]
    • SR-01000003076
    • Lopac-H-1512
    • BSPBio_000130
    • NSC-615296
    • SC 170973
    • H0912
    • 4'-Fluoro-4-[4-hydroxy-4-(4'-chlorophenyl)piperidino]butyrophenone
    • Ulcolind
    • MLS001146904
    • Prestwick_250
    • DivK1c_000654
    • Pharmakon1600-01500325
    • HALOPERIDOLUM [WHO-IP LATIN]
    • NCGC00015500-05
    • NCGC00016234-01
    • Keselan
    • Tox21_500583
    • Brotopon
    • HMS2095G12
    • NSC-170973
    • HMS3261F08
    • NCGC00015500-02
    • Haloperidol 1.0 mg/ml in Methanol
    • Aloperidol
    • Q251347
    • Haloperidol, 1mg/ml in Methanol
    • BPBio1_000144
    • AB00052008-21
    • NCGC00261268-01
    • Haloperidol, Pharmaceutical Secondary Standard; Certified Reference Material
    • Opera_ID_446
    • Prestwick2_000115
    • KBio2_002390
    • KBioSS_001341
    • CS-1971
    • Haloperidol, 1
    • J6292F8L3D
    • Probes1_000255
    • NCGC00015500-09
    • QTL1_000042
    • Haloperidol (USAN:USP:INN:BAN:JAN)
    • Haloperidol for system suitability
    • NSC757054
    • AT13670
    • CHEMBL54
    • NCGC00015500-06
    • CHEBI:5613
    • NCGC00015500-10
    • STR04750
    • InChI=1/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
    • NCGC00015500-08
    • starbld0018801
    • FT-0669100
    • Lopac0_000583
    • HALOPERIDOL COMPONENT OF VESALIUM
    • Aloperidolo
    • Haloperidolum
    • Neurodol
    • Lealgin compositum
    • Haloperidolum [INN-Latin]
    • 4'-Fluoro-4-(4-(p-chlorophenyl)-4-hydroxypiperidinyl)butyrophenone
    • Probes2_000296
    • AKOS000280660
    • Tox21_110162_1
    • HSDB 3093
    • 4-[4-(para-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
    • H 1512
    • BRD-K67783091-001-04-8
    • Bioperidolo
    • AB00052008-22
    • HMS502A16
    • NCGC00015500-17
    • 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
    • KBio2_003909
    • Halojust
    • Mixidol
    • 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)-butan-1-one
    • haloperidol
    • BDBM21398
    • Einalon S
    • HMS3712G12
    • Tox21_300475
    • Spectrum_000861
    • Uliolind
    • L000288
    • CHA71659
    • .gamma.-(4-(p-Chlorophenyl)-4-hydroxpiperidino)-p-fluorbutyrophenone
    • Haloperidolum (INN-Latin)
    • D00136
    • Aloperidolo [DCIT]
    • HALOPERIDOL (USP MONOGRAPH)
    • HY-14538
    • HMS1568G12
    • HMS1920D03
    • NCGC00023875-02
    • Aldo
    • R-1625
    • Prestwick0_000115
    • NCGC00023875-06
    • C01814
    • SR-01000003076-11
    • 5-21-02-00377 (Beilstein Handbook Reference)
    • Butyrophenone, 4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4'-fluoro-
    • AC-19691
    • NCGC00015500-11
    • NCGC00015500-19
    • HALOPERIDOL [JAN]
    • NCGC00015500-16
    • 1-Butanone, 4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-
    • SDCCGSBI-0050565.P005
    • MFCD00051423
    • Poly[2-methoxy-5-(3 inverted exclamation marka,7 inverted exclamation marka-dimethyloctyloxy)-1,4-phenylenevinylene]
    • light-emitting polymer
    • 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl) -1-butanone
    • BRD-K67783091-003-07-7
    • BRD-K67783091-001-25-3
    • Haloperidol (JP18/USP/INN)
    • DA-74000
    • STL417208
    • Samarium(III) acetylacetonate xhydrate
    • BRD-K67783091-001-26-1
    • MDL: MFCD03458070
    • Inchi: InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
    • Chiave InChI: LNEPOXFFQSENCJ-UHFFFAOYSA-N
    • Sorrisi: CC(CCCC(C)C)CCOC1C=C(/C=C/[*])C(OC)=CC=1[*] |$;;;;;;;;;;;;;;;;*;;;;;;*$|

Proprietà calcolate

  • Massa esatta: 375.1401348g/mol
  • Massa monoisotopica: 375.1401348g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 10
  • Complessità: 275
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 6.7
  • Superficie polare topologica: 18.5

Proprietà sperimentali

  • Colore/forma: solido
  • Densità: 1.2±0.1 g/cm3
  • Punto di fusione: [148]
  • Punto di ebollizione: 529.0±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 273.8±30.1 °C
  • Solubilità: toluene, xylene, tetrahydrofuran, chloroform, chlorobenzene, cyclohexanone: soluble
  • LogP: log Kow = 4.30
  • Solubilità: Non determinato

Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Informazioni sulla sicurezza

Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1505941-250mg
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene]
177716-59-5 98%
250mg
¥2461 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1505941-1g
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene]
177716-59-5 98%
1g
¥7771 2023-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P853796-1g
Poly[2-methoxy-5-(3,7-dimethyloctyloxy) phenylenevinylene-1,4-diyl]
177716-59-5 Mw 100,000-1000,000 by GPC
1g
¥4,859.10 2022-09-28
BAI LING WEI Technology Co., Ltd.
ADS104RE-2g
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylene-vinylene]– End capped with DMP
177716-59-5
2g
¥ 9177 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028257-250mg
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
177716-59-5
250mg
¥1977 2024-05-25
BAI LING WEI Technology Co., Ltd.
PL0288-250mg
MDMO-PPV
177716-59-5
250mg
¥ 2700 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70330-1g
MDMO-PPV
177716-59-5
1g
¥8688.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1505941-500mg
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene]
177716-59-5 98%
500mg
¥4254 2023-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M131802-1g
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
177716-59-5
1g
¥5561.90 2023-09-02
BAI LING WEI Technology Co., Ltd.
L24ADS104RE-100mg
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
177716-59-5
100mg
¥998 2023-11-24

Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Letteratura correlata

Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司